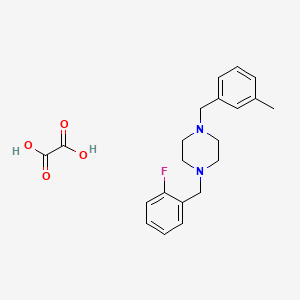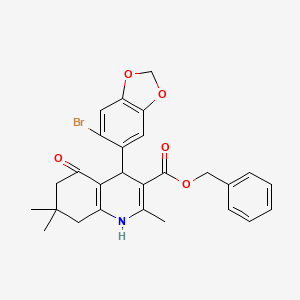
1-(2-fluorobenzyl)-4-(3-methylbenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-4-(3-methylbenzyl)piperazine oxalate is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound is known to have a unique structure that allows it to interact with specific receptors in the brain, which makes it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)-4-(3-methylbenzyl)piperazine oxalate is not fully understood. However, it is known to interact with specific receptors in the brain, including the serotonin 5-HT1A receptor. The compound is believed to act as an agonist at this receptor, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the therapeutic effects of the compound.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects. The compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to have a low toxicity profile, which makes it a promising candidate for further development.
实验室实验的优点和局限性
1-(2-fluorobenzyl)-4-(3-methylbenzyl)piperazine oxalate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied, which makes it a well-characterized compound. However, there are some limitations to its use in lab experiments. The compound has a complex structure, which makes it difficult to study its mechanism of action. Additionally, it has a low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for the study of 1-(2-fluorobenzyl)-4-(3-methylbenzyl)piperazine oxalate. One direction is the development of new drugs based on the compound. The unique structure of the compound makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders. Another direction is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound interacts with specific receptors in the brain. Additionally, the compound's potential use in combination therapy with other drugs should be explored.
合成方法
The synthesis of 1-(2-fluorobenzyl)-4-(3-methylbenzyl)piperazine oxalate involves the reaction of 2-fluorobenzylamine with 3-methylbenzyl chloride in the presence of a base. The resulting product is then reacted with piperazine to form the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
1-(2-fluorobenzyl)-4-(3-methylbenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for specific receptors in the brain, including the serotonin 5-HT1A receptor. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders. The compound has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2.C2H2O4/c1-16-5-4-6-17(13-16)14-21-9-11-22(12-10-21)15-18-7-2-3-8-19(18)20;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUKWSFGTIXHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)

![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)